5,6-Dihydro-1,4-dioxin-2-ylmethanamine

Purity Benchmarking Chemical Procurement Quality Specification

Procure this specific unsaturated scaffold to unlock reactivity pathways impossible with saturated 1,4-dioxane analogs. The 5,6-dihydro-1,4-dioxin core's enol ether motif enables Diels-Alder cycloadditions, vinylic lithiation, and electrophilic functionalization for diverse library synthesis. The primary aminomethyl handle allows facile conjugation to acids, sulfonyl chlorides, and isocyanates. Substituting a saturated analog leads to complete reaction failure in sequences designed for olefinic functionality. Essential for medicinal chemistry programs exploring scaffold unsaturation effects on target binding. Supplied for R&D only; store at 2–8°C.

Molecular Formula C5H9NO2
Molecular Weight 115.132
CAS No. 1114822-91-1
Cat. No. B2931564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-1,4-dioxin-2-ylmethanamine
CAS1114822-91-1
Molecular FormulaC5H9NO2
Molecular Weight115.132
Structural Identifiers
SMILESC1COC(=CO1)CN
InChIInChI=1S/C5H9NO2/c6-3-5-4-7-1-2-8-5/h4H,1-3,6H2
InChIKeyZWEQSRJRQXDGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1): Technical Specifications and Procurement Baseline


5,6-Dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) is a heterocyclic primary amine building block characterized by a 1,4-dioxene (5,6-dihydro-1,4-dioxin) core bearing an aminomethyl substituent at the 2-position. Its molecular formula is C₅H₉NO₂ with a molecular weight of 115.13 g/mol. Commercial procurement specifications from multiple suppliers consistently report a minimum purity of 97% , with some vendors offering grades up to 98% . The compound is supplied exclusively for research and development purposes, not for diagnostic or therapeutic human use, with storage recommendations specifying sealed containment under dry conditions at 2–8°C .

Why Generic 1,4-Dioxane Methanamine Analogs Cannot Substitute for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) in Specialized Synthesis


Generic substitution of 5,6-dihydro-1,4-dioxin-2-ylmethanamine with saturated 1,4-dioxane methanamine analogs fails because the 2,3-unsaturation in the 5,6-dihydro-1,4-dioxin scaffold imparts fundamentally different electronic properties and synthetic reactivity. While saturated 1,4-dioxane rings have been established as effective bioisosteres for piperidine, piperazine, and morpholine in medicinal chemistry due to their sp³-enriched character and modulated hydrogen-bonding capacity [1], the 5,6-dihydro-1,4-dioxin (1,4-dioxene) system introduces an enol ether structural motif that enables orthogonal reactivity pathways—including participation in Diels–Alder cycloadditions, electrophilic functionalization at the vinylic position, and radical addition chemistry—that are inaccessible to the saturated dioxane congener [2]. Substituting a saturated analog in a synthetic sequence designed to leverage this olefinic functionality would result in complete reaction failure or off-pathway product formation, representing a critical procurement error.

Quantitative Evidence for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1): Procurement Differentiation vs. Analog Compounds


Purity Specification Benchmark: 5,6-Dihydro-1,4-dioxin-2-ylmethanamine vs. Saturated 1,4-Dioxane Methanamine Analogs

Commercial procurement of 5,6-dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1) is available at a verified minimum purity of 97% from multiple specialty chemical suppliers , with certain vendors offering material certified to 98% purity . The saturated analog 1,4-dioxane-2-methanamine (CAS 88277-83-2) is generally offered at similar purity specifications but as a distinctly different compound with different CAS registry, molecular formula (C₅H₁₁NO₂ vs. C₅H₉NO₂), and molecular weight (117.15 vs. 115.13 g/mol) [1]. This represents a critical procurement distinction: the target compound contains an enol ether functional group and a 2,3-double bond that are absent in the saturated analog, conferring orthogonal reactivity profiles. The purity specification of ≥97% for the unsaturated target compound is sufficient for most synthetic applications requiring the 1,4-dioxene scaffold.

Purity Benchmarking Chemical Procurement Quality Specification

Scaffold Differentiation: 5,6-Dihydro-1,4-dioxin vs. Saturated 1,4-Dioxane in Medicinal Chemistry Applications

The 5,6-dihydro-1,4-dioxin scaffold differs fundamentally from saturated 1,4-dioxane scaffolds in drug design applications. The 1,4-dioxane scaffold has been established as a versatile bioisosteric replacement for sp³-enriched carbo- and heterocycles including piperidine, piperazine, and morpholine, enabling modification of hydrogen-bond acceptor count and overall hydrophilicity [1]. In contrast, the 5,6-dihydro-1,4-dioxin (1,4-dioxene) system contains an endocyclic double bond that introduces a planarized, π-conjugated element absent in the saturated scaffold. Experimental evidence from anticancer compound development shows that dihydrodioxin analogs can achieve nanomolar-range GI₅₀ values (<100 nM) against human cancer cell panels, demonstrating that the unsaturated scaffold confers distinct pharmacological properties not replicated by saturated congeners [2]. No direct head-to-head comparison between saturated and unsaturated aminomethyl dioxane/dioxin scaffolds is available in the published literature; this inference is based on class-level structural differentiation.

Medicinal Chemistry Scaffold Design Bioisostere

Reactivity Profile Differentiation: Enol Ether vs. Saturated Ether Functionality

The 5,6-dihydro-1,4-dioxin scaffold contains an enol ether (vinyl ether) structural motif, which is absent in saturated 1,4-dioxane methanamine analogs. This unsaturation confers orthogonal reactivity pathways that have been documented in the literature: lithiated dihydro-1,4-dioxin reacts with ketones to afford tertiary allylic alcohols, and these 2-(1-hydroxyalkyl)-5,6-dihydro-1,4-dioxins subsequently undergo reaction with 1,2-ethanedithiol [1]. Additionally, the dihydro-1,4-dioxin core serves as a masked ortho-quinone equivalent in DNA cleaving reagent design [2], and has been employed in the synthesis of nickel-bis(dithiolate) complexes for materials applications [3]. Saturated 1,4-dioxane methanamine analogs lack the vinylic functionality required for these transformations, making them unsuitable substitutes in synthetic sequences that leverage the enol ether moiety.

Organic Synthesis Functional Group Compatibility Reaction Design

Storage and Handling Requirements: Comparative Assessment for Laboratory Procurement

5,6-Dihydro-1,4-dioxin-2-ylmethanamine requires storage under sealed, dry conditions at 2–8°C according to vendor specifications . This refrigeration requirement contrasts with saturated 1,4-dioxane methanamine analogs, which are typically stored at room temperature under inert gas . The difference in storage conditions reflects the enhanced sensitivity of the enol ether moiety in the unsaturated scaffold to thermal degradation and oxidation. The compound is classified as a non-hazardous material for DOT/IATA transport , but procurement must account for cold-chain maintenance during shipping and laboratory storage.

Chemical Storage Laboratory Safety Procurement Logistics

Recommended Research and Industrial Application Scenarios for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine (CAS 1114822-91-1)


Medicinal Chemistry Lead Optimization: Bioisosteric Replacement with an Unsaturated Scaffold

This compound is optimally deployed in medicinal chemistry programs exploring the effect of scaffold unsaturation on target binding and pharmacokinetic properties. The 5,6-dihydro-1,4-dioxin scaffold introduces a planar, π-conjugated element distinct from the saturated 1,4-dioxane bioisosteres that have been established for piperidine, piperazine, and morpholine replacement [1]. The aminomethyl handle enables facile conjugation to carboxylic acids, sulfonyl chlorides, and isocyanates to generate diverse amide, sulfonamide, and urea libraries for structure–activity relationship (SAR) exploration. Procurement of this specific unsaturated scaffold rather than its saturated congener is essential for programs seeking to evaluate the impact of vinylic unsaturation on target engagement, as dihydrodioxin-containing analogs have demonstrated nanomolar antiproliferative activity (GI₅₀ <100 nM) against human cancer cell panels [2].

Organic Synthesis: Enol Ether-Based Functionalization and Cycloaddition Chemistry

This compound is a strategic building block for synthetic routes that exploit enol ether reactivity. The vinylic position can be lithiated using n-butyllithium to generate a nucleophilic species for C–C bond formation with electrophiles including ketones and aldehydes [3]. The electron-rich double bond participates in electrophilic addition and cycloaddition reactions that are inaccessible to saturated dioxane analogs. Additionally, the 5,6-dihydro-1,4-dioxin core serves as a masked ortho-quinone equivalent, enabling controlled oxidative unmasking for DNA cleavage and bioconjugation applications [4]. The primary amine group provides an orthogonal reactive handle for parallel diversification strategies.

Materials Chemistry: Synthesis of Metal–Dithiolene Complexes and Functional Polymers

The 5,6-dihydro-1,4-dioxin scaffold has established utility in materials science as a precursor to functionalized dithiolate ligands. The 5,6-dihydro-1,4-dioxine-2,3-dithiol (edo) ligand, derived from this core structure, forms stable nickel-bis(dithiolene) complexes with potential applications in conductive materials and molecular electronics [5]. The aminomethyl substituent of the target compound provides a convenient functional handle for introducing additional recognition elements or for covalent anchoring to surfaces and polymer backbones. Halodihydrodioxin polymers derived from related scaffolds exhibit amorphous homopolymer characteristics with resistance to ring-opening side reactions, enabling applications in thermally stable films and protective coatings [4].

Chemical Biology Tool Compound Synthesis: Amine-Functionalized Probe Development

The primary aminomethyl group of 5,6-dihydro-1,4-dioxin-2-ylmethanamine enables straightforward conjugation to fluorophores, biotin, affinity tags, and photoaffinity labels for chemical biology applications. The compact, low-molecular-weight scaffold (115.13 g/mol) minimally perturbs the physicochemical properties of the parent ligand when incorporated as a linker or tag attachment point. The compound's refrigeration storage requirement (2–8°C) necessitates proper cold-chain logistics during procurement but ensures the enol ether functionality remains intact during storage for reproducible probe synthesis outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.